molecular formula C23H24N2O6S B11101197 N~2~-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B11101197
M. Wt: 456.5 g/mol
InChI Key: LEGAPPNTRUAHLO-UHFFFAOYSA-N
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Description

N~2~-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the protection and deprotection of amine groups, as well as the formation of urea linkages. One common approach involves the use of 2-methoxyphenyl isocyanate as a chemoselective reagent for the protection and deprotection of amino groups . The stability of the urea linkage under acidic, alkaline, and aqueous conditions makes it a suitable choice for such synthetic routes.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of organic synthesis, including the use of stable protecting groups and efficient reaction conditions, are likely to be applied in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenylsulfonyl group can be reduced to a phenyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the phenylsulfonyl group can yield a phenyl group.

Scientific Research Applications

N~2~-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenylsulfonyl groups play a crucial role in its binding affinity and reactivity with enzymes and proteins. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable urea linkages suggests its potential in modifying protein structures and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its combination of methoxy and phenylsulfonyl groups, which provide distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H24N2O6S

Molecular Weight

456.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H24N2O6S/c1-29-18-11-9-17(10-12-18)24-23(26)16-25(32(27,28)20-7-5-4-6-8-20)21-14-13-19(30-2)15-22(21)31-3/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

LEGAPPNTRUAHLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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